molecular formula C6H9N3O3 B1529720 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole CAS No. 948570-75-0

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole

Cat. No. B1529720
CAS RN: 948570-75-0
M. Wt: 171.15 g/mol
InChI Key: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc .

Scientific Research Applications

Biomedical Coatings

“1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” derivatives have been explored for use in biomedical coatings due to their potential liquid-like properties and compatibility with biological tissues. These coatings are particularly important for medical devices that come into direct contact with blood, where antithrombogenic properties are crucial. The compound’s derivatives could enhance the stability and longevity of coatings on artificial organs, potentially improving their performance in vivo .

Circulating Tumor Cell Detection

Research has indicated that polymers derived from “1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” may be effective in the detection and culture of circulating tumor cells (CTCs) from blood samples. This application is significant for early cancer detection and monitoring, particularly in colorectal cancer patients. The compound’s derivatives could be used to coat plates that selectively bind CTCs, facilitating their identification and analysis .

Ionic Liquids

Derivatives of “1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” have been utilized in the synthesis of ionic liquids. These substances have a wide range of applications due to their low volatility and high thermal stability. They are particularly useful in electrochemistry, where they can serve as solvents or electrolytes in batteries and supercapacitors, contributing to the development of energy storage technologies .

Electrochemical Stability

The compound’s derivatives are being studied for their electrochemical stability, which is a critical property for materials used in high-performance batteries and supercapacitors. Understanding the temperature-dependent electrochemical stability window of these derivatives can lead to the development of more robust and efficient energy storage systems, especially in harsh weather conditions .

Polymer Hydration Structure Analysis

In the field of polymer science, “1-(2-Methoxyethyl)-4-nitro-1H-pyrazole” derivatives are used as models to study the hydration structure of polymers. This research can provide insights into the behavior of polymers in various environments, which is essential for designing materials with specific properties for applications like coatings, adhesives, and hydrogels .

Advanced Material Synthesis

The compound’s derivatives are integral in the synthesis of advanced materials with tailored properties. By manipulating the molecular structure, scientists can create materials with desired mechanical, thermal, and microstructural characteristics. These materials have potential applications in aerospace, automotive, and electronics industries, where performance and reliability are paramount .

Mechanism of Action

This is typically relevant for biologically active compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound .

properties

IUPAC Name

1-(2-methoxyethyl)-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZBZPUTFUMZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284996
Record name 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole

CAS RN

948570-75-0
Record name 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948570-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-1H-pyrazole (1 equiv), 1-bromo-2-methoxyethane (1.05 equiv), potassium carbonate (1.5 equiv) and acetonitrile (0.44 M) was stirred and heated to 60° C. for 6 h. The resultant mixture was evaporated and the residue was purified by flash chromatography (2.5% MeOH in DCM) to afford the desired product as a yellow solid (76% yield). 1H NMR (400 MHz, CHLOROFORM-d1) δ ppm 8.25 (s, 1H), 8.08 (s, 1H), 4.34-4.31 (t, J=4.8 Hz, 2H), 3.77-3.74 (t, J=4.8 Hz, 2H), 3.37 (s, 3H).
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Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 4-nitropyrrazole (2.0 g) in DMF was added NaH (60% dispersion in oil) under ice cooling. After stirring at the same temperature for 10 minutes, 2-bromoethyl methyl ether (2.00 ml) and NaI (2.92 g) was added. The mixture was then stirred at room temperature for 3 hours, quenched by phosphate buffer solution (pH=7) and extracted with EtOAc. The extract was washed with H2O and brine, dried over MgSO4, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to give 1-(2-methoxyethyl)-4-nitro-1H-pyrazole (2.15 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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